molecular formula C12H15N5O2S B2768195 6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706191-38-9

6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2768195
M. Wt: 293.35
InChI Key: ICMZWDPDMNNFLK-UHFFFAOYSA-N
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Description

The compound “6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with three methyl groups and a sulfonyl group . The sulfonyl group is further connected to a dihydro-pyrrolo[3,4-d]pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring, being aromatic, would contribute to the stability of the molecule . The sulfonyl group would likely have a strong influence on the reactivity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. The presence of the sulfonyl group could make the compound susceptible to reactions such as sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups. For instance, the presence of the sulfonyl group could influence its solubility in different solvents .

Scientific Research Applications

Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis

The compound is pivotal in synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A sulfur-functionalized aminoacrolein derivative facilitates the efficient and selective synthesis of these compounds, including pyrazole-4-sulfonamides. This process demonstrates the reagent's utility through a 3-step parallel medicinal chemistry (PMC) protocol, providing rapid access to heterocyclic sulfonyl fluorides, such as pyrimidines and pyridines, highlighting the chemical stability challenges with corresponding sulfonyl chlorides (Tucker, Chenard, & Young, 2015).

Antimicrobial Activity

Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized and demonstrated significant antimicrobial activity. These compounds were synthesized through a one-pot reaction strategy, incorporating phenylsulfonyl and other sulfone groups, showing varying degrees of effectiveness against bacteria and fungi. Derivatives with one sulfone group exhibited more potent activity than those with two sulfone groups, challenging the expectation that more sulfonyl groups would yield higher efficacy (Alsaedi, Farghaly, & Shaaban, 2019).

Biological Activity and Synthesis of Ribonucleosides

The compound is also utilized in synthesizing 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which were prepared and tested for their biological activity. The high-temperature glycosylation process used in their synthesis led to compounds that showed significant activity against measles in vitro and exhibited moderate antitumor activity against L1210 and P388 leukemia, demonstrating the potential for therapeutic applications (Petrie et al., 1985).

Serotonin 5-HT(6) Receptor Antagonists

Research on 5,7-disubstituted (3-arylsulfonyl-pyrazolo[1,5-a]pyrimidins has revealed their potential as potent serotonin 5-HT(6) receptor (5-HT(6)R) antagonists. The structural modifications and incorporation of positively ionizable groups into the pyrimidine ring have been explored to enhance their blocking potency without significantly affecting their selectivity or ADME characteristics. This research provides insights into the design of new ligands for modifying the 5HT(6)R ligands' characteristics (Ivachtchenko et al., 2011).

Novel Spiro and Heterocyclic Compounds Synthesis

The compound facilitates the synthesis of novel spiro and heterocyclic compounds with potential pharmacological applications. For instance, spiro[indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives were synthesized through an organobase-catalyzed three-component reaction, demonstrating the compound's versatility in creating diverse chemical structures with potential medicinal applications (Hosseini et al., 2021).

Future Directions

As this is a novel compound, future research could explore its synthesis, properties, and potential applications. It could be of interest in the field of medicinal chemistry, where similar compounds are often investigated for their biological activities .

properties

IUPAC Name

6-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-8-12(9(2)16(3)15-8)20(18,19)17-5-10-4-13-7-14-11(10)6-17/h4,7H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMZWDPDMNNFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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